Cyclopentyl dimethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

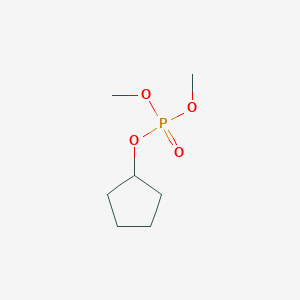

Cyclopentyl dimethyl phosphate is an organophosphorus compound characterized by a cyclopentyl ring bonded to a phosphate group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl dimethyl phosphate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl dimethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentanol and dimethyl phosphate.

Oxidation: It can be oxidized to form cyclopentyl phosphate derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out under acidic or basic conditions.

Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Cyclopentanol and dimethyl phosphate.

Oxidation: Cyclopentyl phosphate derivatives.

Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl dimethyl phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.

Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active phosphate compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of cyclopentyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Cyclopentyl dimethyl phosphate can be compared with other similar organophosphorus compounds, such as:

- Cyclopentyl methyl phosphate

- Dimethyl phosphate

- Cyclopentyl ethyl phosphate

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl ring provides steric hindrance, affecting its interaction with other molecules and its overall stability.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing cyclopentyl dimethyl phosphate?

- Methodology : Synthesis typically involves transesterification or phosphorylation reactions using cyclopentanol and dimethyl phosphite. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm ester bond formation and purity. Vibrational spectroscopy (IR/Raman) can validate phosphate group conformation, as demonstrated in studies on dimethyl phosphate analogues . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for assessing molecular weight and purity.

Q. How can structural conformations of this compound be analyzed?

- Methodology : Conformational analysis involves NMR-based torsional angle measurements and computational modeling (e.g., density functional theory, DFT). For phosphodiesters like dimethyl phosphate, gauche-gauche (g,g) and trans conformers are common, as shown in studies using ab initio calculations . Cyclopentyl substituents may introduce steric effects, requiring molecular dynamics simulations to predict dominant conformers.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Refer to safety data sheets (SDS) for dimethyl phosphate analogues, which recommend using gloves, goggles, and fume hoods due to potential irritancy. Waste disposal should follow protocols for organophosphates, with neutralization via hydrolysis under controlled pH .

Advanced Research Questions

Q. How do computational models resolve contradictions in experimental spectroscopic data for phosphodiester analogues like this compound?

- Methodology : Discrepancies in IR/Raman band assignments (e.g., PO₂⁻ stretching modes) can arise from solvent effects or conformation-dependent vibrations. Hybrid methods combining DFT with molecular dynamics (MD) simulations help reconcile experimental and theoretical spectra. Isotopic substitution (e.g., deuterated or ¹³C-labeled compounds) enhances vibrational mode assignments, as shown in dimethyl phosphate studies .

Q. What strategies optimize the design of phosphodiester-containing molecules for stability in aqueous environments?

- Methodology : Stability studies should assess hydrolysis rates under varying pH and temperature. Cyclopentyl groups may enhance hydrophobicity, reducing water accessibility to the phosphate ester bond. Compare degradation kinetics with methyl or ethyl analogues using HPLC or ³¹P NMR to monitor hydrolysis products .

Q. How can NMR spectroscopy differentiate between stereoisomers or impurities in this compound?

- Methodology : ³¹P NMR is highly sensitive to electronic environments, resolving stereochemical differences (e.g., R vs. S isomers). For impurities, heteronuclear single quantum coherence (HSQC) or diffusion-ordered spectroscopy (DOSY) can separate signals from structurally similar contaminants. Reference studies on cyclophosphamide isomers demonstrate this approach .

Q. What role does the cyclopentyl group play in modulating the electronic properties of the phosphate moiety?

- Methodology : Compare electron-withdrawing/donating effects of cyclopentyl vs. alkyl/aryl substituents using computational tools (e.g., Natural Bond Orbital analysis). Experimental validation involves measuring pKa shifts via potentiometric titration or ³¹P NMR chemical shift changes in buffered solutions .

Q. Methodological Guidance

- Data Contradiction Analysis : When conflicting data arise (e.g., unexpected hydrolysis rates), systematically vary experimental conditions (pH, solvent, temperature) and cross-validate with computational models.

- Experimental Design : Use isotopic labeling (²H, ¹³C) to track reaction pathways and reduce spectral overlap in spectroscopic studies.

Properties

CAS No. |

138764-42-8 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

cyclopentyl dimethyl phosphate |

InChI |

InChI=1S/C7H15O4P/c1-9-12(8,10-2)11-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |

InChI Key |

FNQMZPFUKKIVFX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.